molecular formula C15H17NO2S B5212888 2,4,6-trimethyl-N-phenylbenzenesulfonamide CAS No. 25116-87-4

2,4,6-trimethyl-N-phenylbenzenesulfonamide

Cat. No.: B5212888
CAS No.: 25116-87-4
M. Wt: 275.4 g/mol
InChI Key: ARIRERZAGIDHFR-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-phenylbenzenesulfonamide, also known as TMB-PS, is a chemical compound that has been widely used in scientific research for its unique properties. TMB-PS is a sulfonamide compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

  • Cancer Research and Therapeutic Development : A study by Mun et al. (2012) explored the use of a similar molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, as a small molecule inhibitor in the HIF-1 pathway. This compound showed potential in antagonizing tumor growth in animal cancer models.

  • Structural and Computational Chemistry : Research by Nikonov et al. (2019) focused on synthesizing and analyzing the structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, including their X-ray single-crystal analysis and DFT calculations.

  • Coordination Chemistry and Catalysis : The work of Macías et al. (2006) investigated compounds including 2,4,6-trimethyl- N -[pyridin-2-ilmethyl]benzenesulfonamide. These compounds, when reacting with Cu(II) salts, formed coordination compounds and were evaluated for their potential as chemical nucleases.

  • Organic Synthesis and Catalysis : Ramachandar et al. (2006) explored the synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide and related compounds, examining their applications in asymmetric synthesis and organometallic reactions.

  • Material Science and Catalysis : A study by Işci et al. (2014) highlighted the design of sulfonamide-substituted iron phthalocyanine for potential use in oxidation catalysis, noting its remarkable stability and efficiency in oxidation reactions.

  • Antimicrobial Research : Research into sulfanilamide derivatives, including Lahtinen et al. (2014), investigated their synthesis, characterization, and antimicrobial activities, highlighting the potential applications in combating bacterial and fungal strains.

  • Chemical Synthesis and Pharmaceutical Applications : Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a reagent for synthesizing benzonitriles, demonstrating the importance of such compounds in pharmaceutical synthesis.

  • Chemical Properties and Analysis : The dissociation of N-Phenylbenzenesulfonamides was studied by Mansfeld et al. (2004), providing insights into their chemical behavior and interaction with various solvents.

Properties

IUPAC Name

2,4,6-trimethyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-9-12(2)15(13(3)10-11)19(17,18)16-14-7-5-4-6-8-14/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIRERZAGIDHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947979
Record name 2,4,6-Trimethyl-N-phenylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25116-87-4
Record name 2-Mesitylenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trimethyl-N-phenylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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